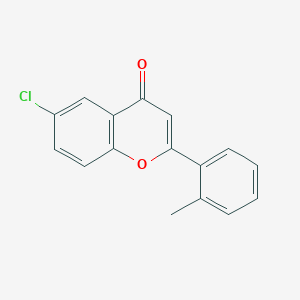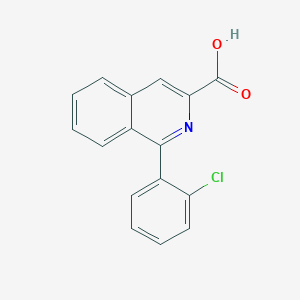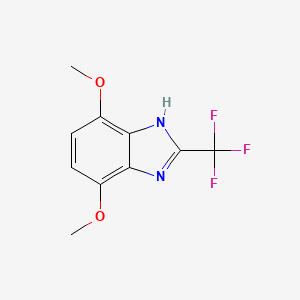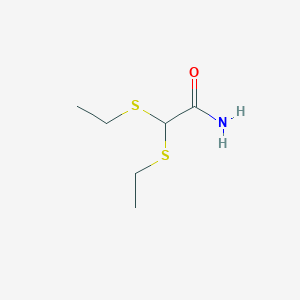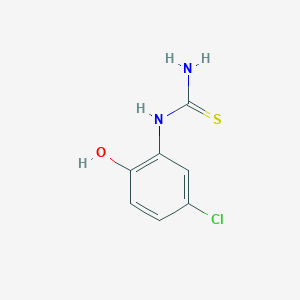![molecular formula C16H13ClF3N3O3 B3033221 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3a,4,7,7a-tetrahydro- CAS No. 1005035-64-2](/img/structure/B3033221.png)
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3a,4,7,7a-tetrahydro-
Overview
Description
The compound is a derivative of isoindole, which is a heterocyclic organic compound . The “4,7-Epoxy” part suggests the presence of an epoxide group, which is a three-membered ring consisting of two carbons and an oxygen . The “trifluoromethyl” and “pyridinyl” parts suggest the presence of a trifluoromethyl group (CF3) and a pyridine ring, respectively .
Chemical Reactions Analysis
The reactivity of such a compound would depend on the specific groups present. For example, the epoxide group is highly reactive and could undergo reactions such as ring-opening . The trifluoromethyl group could potentially undergo reactions involving the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on the specific groups present and their arrangement. For example, the presence of an epoxide group could influence the compound’s reactivity, and the trifluoromethyl group could influence its polarity .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives : A synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, utilizing 3-sulfolene and epoxidation, leading to various hexahydro derivatives, including amino and triazole derivatives (Tan, Koc, Kishali, Şahin, & Kara, 2016).
- Crystal Structure Analysis : N-aminoimides, derivatives of 4,7-epoxy-1H-isoindole, have been synthesized and analyzed for their crystal structure, revealing noncentrosymmetric crystals with unique N-H...O hydrogen bonding and electrostatic interactions (Struga, Mirosław, Wawrzycka-Gorczyca, Kossakowski, & Kozioł, 2007).
Reactivity and Structural Analysis
- Structural and Reactivity Differences : A comparative study of different tricyclic imides, including a derivative of 4,7-epoxy-1H-isoindole, has been conducted to understand their structural and reactivity differences. This includes analysis of intermolecular hydrogen-bonding interactions (Mitchell, Stanley, Espinosa De Hoyos, & Holliday, 2013).
- Novel Polysubstituted Isoindole-1,3-dione Analogues : Research on synthesizing new isoindole-1,3-dione analogues has led to the discovery of various derivatives with detailed structural analysis through X-ray diffraction (Tan, Kazancioglu, Aktaş, Gündoğdu, Şahin, Kishali, & Kara, 2014).
Novel Applications and Studies
- Supramolecular Interactions in Norcantharidine Derivatives : A study on novel norcantharidine derivatives, closely related to 4,7-epoxy-1H-isoindole-1,3(2H)-dione, explores their supramolecular interactions and crystal structures. This research contributes to understanding the isomorphism in these molecules (Tan, Liu, Hei, Yang, He, Guo, & Xing, 2020).
Miscellaneous Studies
- Electrochemistry of Isoindole-4,7-diones : A computational study assessed the redox potentials and acid dissociation constants of isoindole-4,7-dione derivatives, contributing to the development of organic cathode materials for Li-ion batteries (Karlsson, Jämstorp, Strømme, & Sjödin, 2012).
- Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones : A study focused on the role of halogen substituents in halogen bonding within certain derivatives of 4,7-epoxy-1H-isoindole, which has implications for understanding supramolecular architectures (Gurbanov, Mertsalov, Zubkov, Nadirova, Nikitina, Truong, Grigoriev, Zaytsev, Mahmudov, & Pombeiro, 2021).
Future Directions
properties
IUPAC Name |
2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O3/c17-8-5-7(16(18,19)20)6-22-13(8)21-3-4-23-14(24)11-9-1-2-10(26-9)12(11)15(23)25/h1-2,5-6,9-12H,3-4H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPHAAOXHMYCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1O2)C(=O)N(C3=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3a,4,7,7a-tetrahydro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



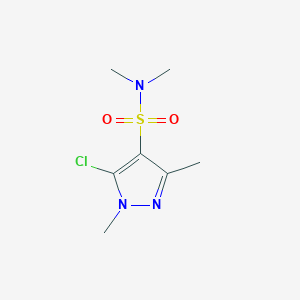
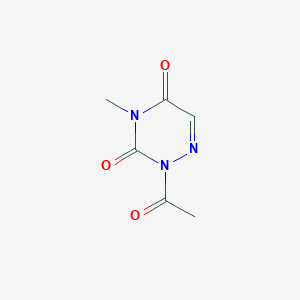
![2-{(E)-[(3-bromophenyl)imino]methyl}phenol](/img/structure/B3033141.png)

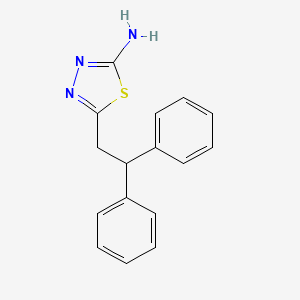
![2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B3033146.png)
